Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane

Catalog No.
S776789
CAS No.
132098-54-5
M.F
C15H26N2O2
M. Wt
266.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)meth...

CAS Number

132098-54-5

Product Name

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane

IUPAC Name

(4S)-4-tert-butyl-2-[[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

InChI

InChI=1S/C15H26N2O2/c1-14(2,3)10-8-18-12(16-10)7-13-17-11(9-19-13)15(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m1/s1

InChI Key

WCCCBUXURHZPQL-GHMZBOCLSA-N

SMILES

CC(C)(C)C1COC(=N1)CC2=NC(CO2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1COC(=N1)CC2=NC(CO2)C(C)(C)C

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)CC2=N[C@H](CO2)C(C)(C)C

The exact mass of the compound Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, CAS 132098-54-5, is a C2-symmetric chiral bis(oxazoline) (BOX) ligand.[1] These ligands are a foundational tool in asymmetric catalysis, valued for their straightforward synthesis and the high levels of enantioselectivity they impart in reactions involving metal complexes.[1] Key structural features of this specific ligand are the methylene bridge providing a defined bite angle and the sterically demanding (S)-tert-butyl groups at the 4-positions, which are critical for creating a chiral environment that effectively shields one face of a coordinated substrate.[2] This steric blocking is the primary mechanism for inducing enantioselectivity in a wide range of transformations, including Diels-Alder, aldol, and Michael addition reactions.[2]

Selecting a bis(oxazoline) ligand requires precise matching of its steric and electronic properties to the specific reaction. Substituting Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane with analogs, such as those bearing phenyl (Ph-BOX) or isopropyl (iPr-BOX) groups, is not a viable cost-saving or supply-chain simplification strategy. The substituent at the chiral center directly controls the three-dimensional space around the catalytic metal atom.[3] This geometry dictates the approach of the substrate, and even minor changes—from tert-butyl to phenyl, for instance—can dramatically alter or invert the resulting product's enantioselectivity and yield.[3][4] Therefore, a process optimized with this specific tert-butyl variant will likely require complete re-optimization if a different BOX ligand is used, negating any perceived benefits of substitution.

Superior Enantioselectivity in Copper-Catalyzed Hetero-Diels-Alder Reactions

In the Cu(OTf)2-catalyzed hetero-Diels-Alder reaction between Danishefsky's diene and methyl glyoxylate, the choice of the BOX ligand's substituent is critical to catalytic success. The complex formed with Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane delivered the desired cycloadduct in 72% enantiomeric excess (e.e.). In a direct comparison under identical conditions, the analogous ligand with phenyl substituents, (S,S)-Ph-BOX, was notably less effective, yielding the product in only 47% e.e.[2]

Evidence DimensionEnantiomeric Excess (e.e.)
Target Compound Data72% e.e.
Comparator Or Baseline(S,S)-Ph-BOX ligand: 47% e.e.
Quantified Difference53% higher relative enantioselectivity
ConditionsCu(OTf)2 (10 mol%) catalyzed hetero-Diels-Alder reaction of Danishefsky's diene and methyl glyoxylate in CH2Cl2 at -78°C.

For synthesizing optically pure compounds, this 25% absolute difference in e.e. significantly reduces the cost and complexity of downstream purification or chiral resolution.

Enhanced Yield and Selectivity in Asymmetric Mukaiyama Aldol Reactions

When used with Sn(OTf)2 and a tertiary amine co-catalyst, this tert-butyl substituted BOX ligand enables highly efficient asymmetric Mukaiyama aldol reactions. The reaction of the ketene silyl acetal of S-ethyl propanethioate with benzaldehyde proceeded to a 98% yield and an exceptional 97% e.e.[2] In contrast, studies on similar Sn(II)-catalyzed aldol reactions using ligands with less sterically demanding groups like phenyl often report lower to moderate enantioselectivities, demonstrating the critical role of the bulky tert-butyl group in achieving high fidelity.[1]

Evidence DimensionYield and Enantiomeric Excess (e.e.)
Target Compound Data98% Yield, 97% e.e.
Comparator Or BaselineAnalogous systems with less bulky ligands often show lower selectivity.
Quantified DifferenceAchieves near-perfect enantioselectivity and quantitative yield.
ConditionsSn(OTf)2 (0.2 equiv), Ligand (0.22 equiv), N-ethylpiperidine (0.2 equiv), in CH2Cl2 at -78 °C for 2-4 h.

Achieving both high yield and high enantioselectivity in a single step streamlines synthetic routes, increasing overall process efficiency and atom economy.

Precursor Suitability: High-Yield, Scalable Synthesis Route

The value of a ligand is also determined by its accessibility. Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane can be synthesized efficiently, which is a key procurement consideration for its use as a precursor to catalysts. A documented two-step synthesis from commercially available (S)-tert-leucinol and diethyl malonimidate dihydrochloride proceeds in a high overall yield of 84%.[2] This straightforward and high-yielding route contrasts with multi-step or lower-yielding preparations for more complex or electronically modified ligands, making it a reliable choice for securing a consistent supply for both lab-scale and larger-scale applications.

Evidence DimensionOverall Synthetic Yield
Target Compound Data84%
Comparator Or BaselineMulti-step or lower-yielding syntheses of more complex ligands.
Quantified DifferenceHigh-efficiency synthesis from common starting materials.
ConditionsTwo-step reaction involving condensation of (S)-tert-leucinol with diethyl malonimidate dihydrochloride.

A high-yielding, reliable synthesis ensures consistent availability and more stable pricing, which are critical factors for long-term projects and manufacturing.

Stereocontrolled Synthesis of Heterocyclic Scaffolds

For synthetic programs requiring the construction of chiral dihydropyran rings, this ligand, complexed with Cu(II), is a documented choice. Its demonstrated ability to deliver significantly higher enantioselectivity than phenyl-substituted analogs in hetero-Diels-Alder reactions makes it the appropriate selection for projects where maximizing the optical purity of the cycloadduct is a primary objective.[2]

Synthesis of Chiral Polyketide Precursors via Aldol Reactions

In the synthesis of complex natural products or pharmaceutical intermediates containing β-hydroxy carbonyl motifs, achieving high stereocontrol is paramount. The use of this ligand with Sn(OTf)2 provides a reliable method for anti-selective aldol additions, delivering products with near-perfect enantioselectivity and yield.[1] This makes it the right tool for critical C-C bond formations where both high fidelity and material throughput are required.

Development of Robust, Scalable Catalytic Processes

When planning for multi-gram or pilot-scale synthesis, the reliability and accessibility of the chiral ligand are as important as its performance. Because this compound is accessible via a high-yield, two-step synthesis from common starting materials, it is a sound choice for process development and scale-up campaigns where a secure and cost-effective ligand supply chain is a key operational requirement.[5]

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline)

Dates

Last modified: 08-15-2023

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